N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-27-12-7-8-16(28-2)14(9-12)21-18(25)11-23-19(26)24-15-6-4-3-5-13(15)20-10-17(24)22-23/h3-10H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMAEZEYCNXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)cc(NC(CN(C2=O)N=C3N2c(cccc2)c2N=C3Oc2ccccc2)=O)c1OC
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma). The results indicated that these compounds could inhibit cell proliferation effectively and induce apoptosis by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins like Bcl-2 .
The mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : Some derivatives act as potent DNA intercalators. This property is crucial for their ability to disrupt the replication process in cancer cells .
- Topoisomerase Inhibition : Certain compounds have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cell death in cancer cells .
Case Studies
- Study on Anticancer Efficacy :
- Anticonvulsant Activity :
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.0 | DNA Intercalation |
| Anticancer | HepG2 | 10.0 | Topoisomerase Inhibition |
| Anticonvulsant | Animal Model | 20.0 | GABAergic Modulation |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Core Heterocycle: The target compound and Analog 2 share the triazoloquinoxalin core, which is distinct from the triazoloquinoline (Analog 1) and triazolopyrimidine (Analog 3) systems. Analog 3 (flumetsulam) is a known herbicide, emphasizing the agrochemical relevance of triazolo derivatives .
Substituent Effects: Electron-Withdrawing vs. In contrast, Analog 1’s dichlorophenyl group is electron-withdrawing, increasing lipophilicity and membrane permeability . Linker Groups: The acetamide group in the target compound and Analog 2 contrasts with the sulfanyl (Analog 1) and sulfonamide (Analog 3) linkers. Sulfonamides (e.g., flumetsulam) often enhance herbicidal activity, while acetamides may favor pharmacological applications .
Molecular Weight and Bulk :
- Analog 2’s higher molecular weight (481.5 g/mol) due to the mesityl group suggests reduced bioavailability compared to the target compound. Bulkier substituents may hinder diffusion across biological membranes .
Inferred Pharmacological and Physicochemical Properties
Table 2: Comparative Property Analysis
Discussion:
- The target compound’s dimethoxyphenyl group balances lipophilicity and solubility, making it suitable for drug discovery. In contrast, Analog 1’s dichlorophenyl group may favor pesticidal uses due to higher persistence in lipid-rich environments .
Q & A
Q. What are the key synthetic pathways for preparing N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
The synthesis typically involves multi-step protocols. For example:
- Step 1: Construct the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors with triazole-forming reagents (e.g., hydrazine derivatives).
- Step 2: Functionalize the core with acetamide groups using coupling agents like N,N′-carbonyldiimidazole (CDI) or carbodiimides.
- Step 3: Introduce the 2,5-dimethoxyphenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Hydrazine hydrate, ethanol, reflux | 65–70 | |
| Acetamide coupling | CDI, DMF, room temperature | 80–85 | |
| Methoxyphenyl addition | Pd-catalyzed cross-coupling, 80°C | 50–60 |
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?
- 1H/13C NMR: Confirm substituent positions and regiochemistry (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in triazoloquinoxaline at δ 7.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., [M+H]+ m/z calculated for C20H19N5O4: 411.1422).
- X-ray crystallography: Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .
Q. What structural features influence the compound’s reactivity and biological interactions?
- The triazoloquinoxaline core enables π-π stacking with aromatic residues in enzyme active sites.
- Methoxy groups enhance solubility and modulate electronic effects for target binding.
- The acetamide linker provides flexibility for interactions with hydrophobic pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalyst screening: Test Pd(PPh3)4 vs. Pd2(dba)3 for aryl coupling steps to reduce side products.
- Solvent optimization: Replace DMF with acetonitrile or THF to minimize decomposition at high temperatures.
- Temperature control: Use microwave-assisted synthesis for triazoloquinoxaline core formation to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation: Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives.
- Target specificity profiling: Use competitive binding assays with structurally similar analogs (e.g., quinazolinone derivatives) to confirm selectivity .
- Statistical rigor: Apply ANOVA or t-tests to assess reproducibility (e.g., p < 0.05 for n ≥ 3 replicates) .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy or halogens) and test activity.
- Computational modeling: Perform docking studies with target proteins (e.g., kinases) to predict binding affinities.
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., triazoloquinoxaline carbonyl groups) using software like Schrödinger .
Q. Table 2: SAR Trends in Analog Studies
| Substituent Modification | Biological Activity (IC50) | Key Interaction |
|---|---|---|
| 2,5-Dimethoxy → 2,5-Dichloro | IC50 ↑ 2-fold | Enhanced hydrophobic binding |
| Acetamide → Propionamide | IC50 ↓ 50% | Reduced linker flexibility |
Q. How can researchers address low solubility in in vitro assays?
- Co-solvent systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles for sustained release.
- Prodrug design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility .
Q. What strategies mitigate oxidative degradation during storage?
- Storage conditions: Use amber vials under inert gas (N2/Ar) at –20°C.
- Antioxidant additives: Include 0.1% BHT (butylated hydroxytoluene) in stock solutions.
- Lyophilization: Prepare lyophilized powders with trehalose as a cryoprotectant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
